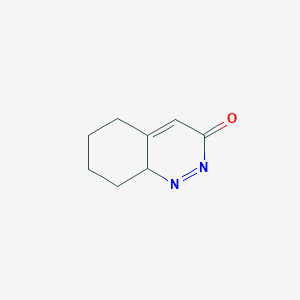

6,7,8,8a-tetrahydro-5H-cinnolin-3-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10N2O |

|---|---|

Molecular Weight |

150.18 g/mol |

IUPAC Name |

6,7,8,8a-tetrahydro-5H-cinnolin-3-one |

InChI |

InChI=1S/C8H10N2O/c11-8-5-6-3-1-2-4-7(6)9-10-8/h5,7H,1-4H2 |

InChI Key |

HYSODACIMHWOMW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=CC(=O)N=NC2C1 |

Origin of Product |

United States |

Synthetic Methodologies for 6,7,8,8a Tetrahydro 5h Cinnolin 3 One and Its Derivatives

Classical Synthetic Routes to Tetrahydrocinnolinones

Traditional methods for synthesizing tetrahydrocinnolinones often involve multi-step sequences that focus on the formation of the core cinnoline (B1195905) ring system.

Cyclization reactions are fundamental to the synthesis of the cinnoline nucleus. numberanalytics.com These reactions typically involve the formation of the diazine ring fused to a pre-existing carbocyclic ring.

Aryldiazonium salts are versatile and readily available starting materials in organic synthesis. researchgate.net They serve as key precursors in several named reactions for cinnoline synthesis. One of the pioneering methods involves the diazotization of an ortho-substituted aminophenyl precursor, followed by intramolecular cyclization to form the cinnoline ring. researchgate.net For instance, the Richter-type cyclization of ortho-ethynylarenediazonium salts is a high-yield method for producing 4-halocinnolines, which can be further functionalized. nih.gov

The general utility of aryldiazonium salts stems from their ability to act as electrophiles, allowing for the insertion of the N=N moiety, which is crucial for forming the diazine portion of the cinnoline scaffold. researchgate.net The process often begins with the diazotization of an appropriate aniline (B41778) derivative, which is then induced to cyclize onto an adjacent group on the aromatic ring. youtube.com

| Precursor Type | Key Reaction | Resulting Intermediate | Reference |

|---|---|---|---|

| ortho-Ethynylarenediazonium salts | Richter-type cyclization | 4-Halocinnolines | nih.gov |

| ortho-Aminophenylpropionic acid | Diazotization and cyclization | Cinnolin-3-one | researchgate.net |

The construction of the diazine ring can also be achieved through ring-closing reactions of acyclic precursors. A common strategy involves the condensation of a hydrazine (B178648) derivative with a suitable dicarbonyl compound or its equivalent. For the synthesis of the target tetrahydro-scaffold, this typically involves a reaction between a hydrazine and a cyclohexanone (B45756) derivative bearing an appropriate electrophilic side chain at the 2-position.

An alternative and powerful method for ring formation is Ring-Closing Metathesis (RCM). wikipedia.org This reaction uses metal catalysts, most notably those based on ruthenium, to form cyclic alkenes from diene precursors. organic-chemistry.org For the synthesis of tetrahydrocinnolinone analogs, a precursor containing two appropriately positioned alkene functionalities can be cyclized to form the unsaturated six-membered nitrogen-containing ring. This approach is valued for its functional group tolerance and the formation of ethylene (B1197577) as a volatile byproduct. wikipedia.org

The 3-oxo group (a ketone) is a defining feature of the target molecule. Its introduction can be achieved in several ways. In some synthetic routes, the oxo group is part of the starting materials. For example, using a precursor like 2-oxocyclohexylacetic acid and reacting it with a hydrazine source directly incorporates the carbonyl functionality into the final ring system. nih.gov

Alternatively, the oxo group can be introduced at a later stage. For instance, a 3-hydroxycinnoline, formed through certain cyclization pathways, can be oxidized to the corresponding cinnolin-3-one. Another approach involves the hydrolysis of a precursor like an oxime. A related synthesis for a similar quinoline (B57606) system involves the hydrolysis of an oxime to afford a 6,7-dihydro-5H-quinolin-8-one, demonstrating a viable strategy for installing a ketone on a saturated six-membered ring fused to an aromatic system. researchgate.netresearchgate.net

Cyclization Reactions for Cinnoline Ring System Formation

Modern and Stereoselective Synthetic Strategies for 6,7,8,8a-tetrahydro-5H-cinnolin-3-one Analogues

Recent advancements in synthetic chemistry have provided more sophisticated and efficient methods for constructing complex heterocyclic systems, including stereoselective approaches to control the three-dimensional arrangement of atoms.

Transition metal catalysis has become an indispensable tool in modern organic synthesis, enabling reactions that were previously difficult or impossible. mdpi.comfrontiersin.org For the synthesis of cinnoline derivatives, transition metals like palladium, rhodium, and copper are frequently employed. core.ac.uk

Rhodium(III)-catalyzed [4+2] annulation reactions have been reported for the synthesis of cinnolines from arylhydrazines and iodonium (B1229267) ylides, which serve as C2 synthons. nih.gov This method allows for the construction of the heterocyclic ring through a C-H activation process, which is highly atom-economical. Similarly, copper(II) has been used to promote the intramolecular cyclization of 2-azobiaryls to form benzo[c]cinnolinium salts, which are structurally related to the cinnoline core. nih.gov These modern methods often exhibit high functional group tolerance and efficiency. nih.govnih.gov

| Catalyst/Metal | Reaction Type | Precursors | Reference |

|---|---|---|---|

| Rhodium(III) | [4+2] Annulation / C-H Activation | Arylhydrazines, Iodonium ylides | nih.gov |

| Copper(II) | Oxidative Intramolecular Cyclization | 2-Azobiaryls | nih.gov |

| Palladium(II) | C-H/C-H Coupling | Indoles, Pyrazine N-oxide | mdpi.com |

Stereoselective synthesis, which controls the formation of specific stereoisomers, is crucial when creating complex molecules. youtube.com For tetrahydrocinnolinones, which contain a stereocenter at the 8a position, asymmetric synthesis is highly desirable. This can be achieved using chiral catalysts or chiral auxiliaries. rsc.orgnih.gov For example, asymmetric ring-closing metathesis using chiral molybdenum or ruthenium catalysts can produce enantioenriched cyclic products. nih.gov While specific examples for 6,7,8,8a-tetrahydro-5H-cinnolin-3-one are not extensively detailed in the provided search results, the principles of stereoselective catalysis are broadly applicable to this class of compounds. nih.govfigshare.com

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of heterocyclic compounds. While specific examples for the direct synthesis of 6,7,8,8a-tetrahydro-5H-cinnolin-3-one using organocatalysis are not extensively documented, analogous strategies for related dihydropyridazine (B8628806) structures are well-established.

One prominent example is the enantioselective synthesis of functionalized dihydropyridazines through a cascade reaction catalyzed by a chiral secondary amine. rsc.org This process involves the reaction of a pyruvaldehyde 2-tosyl hydrazone with various α,β-unsaturated aldehydes. The mechanism proceeds through an initial aza-Michael reaction, which establishes the key stereocenter, followed by an intramolecular aldol (B89426) reaction and subsequent dehydration to furnish the dihydropyridazine product in high enantiopurity. rsc.org This methodology highlights the potential of organocatalysis to construct chiral pyridazinone-containing scaffolds, which could be adapted for the synthesis of chiral tetrahydrocinnolinone derivatives.

Multi-Component Reactions for Scaffold Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing structural elements of all components, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. organic-chemistry.orgnih.govfrontiersin.orgwikipedia.org Famous examples include the Hantzsch, Biginelli, and Ugi reactions, which are staples in medicinal chemistry for creating libraries of diverse compounds. nih.govmdpi.com

The Hantzsch dihydropyridine (B1217469) synthesis, a pseudo four-component reaction between an aldehyde, two equivalents of a β-keto ester, and ammonia, is a classic MCR for building six-membered heterocycles. nih.gov While a direct MCR for the 6,7,8,8a-tetrahydro-5H-cinnolin-3-one scaffold is not prominently featured in recent literature, a hypothetical MCR could be envisioned. Such a reaction might involve the one-pot condensation of a hydrazine derivative, a cyclic β-dicarbonyl compound (like cyclohexane-1,3-dione), and an aldehyde, potentially catalyzed by an acid or base to facilitate the sequential Knoevenagel condensation, Michael addition, and cyclization/dehydration cascade necessary to assemble the final scaffold.

Selective Oxidation and Aromatization Processes

The selective oxidation of a saturated or partially saturated heterocyclic ring is a key transformation for accessing the corresponding aromatic systems. The aromatization of the 6,7,8,8a-tetrahydro-5H-cinnolin-3-one scaffold would lead to the corresponding 5,6,7,8-tetrahydrocinnolin-3-one or fully aromatic cinnolin-3-one derivatives.

Mechanisms for such transformations have been proposed in the synthesis of related heterocyclic systems. For instance, during the formation of certain tetrahydroquinoline derivatives, the oxidation of the partially saturated pyridine (B92270) ring is thought to occur via air oxygen during the reaction workup. Although specific literature detailing the deliberate aromatization of the 6,7,8,8a-tetrahydro-5H-cinnolin-3-one ring is sparse, this transformation is a standard procedure in heterocyclic chemistry. Commonly employed reagents for such dehydrogenation reactions include palladium on carbon (Pd/C), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), manganese dioxide (MnO₂), or elemental sulfur at high temperatures. These methods provide pathways to convert the saturated carbocyclic portion of the tetrahydrocinnolinone into an aromatic ring, leading to benzo[h]cinnolinone structures.

Functionalization and Derivatization Strategies of the 6,7,8,8a-tetrahydro-5H-cinnolin-3-one Ring System

Once the core tetrahydrocinnolinone ring is formed, further chemical modifications can be performed to introduce a variety of functional groups or to build more complex, fused-ring architectures.

Introduction of Substituents at Various Positions

The introduction of substituents onto the cinnolinone framework is crucial for modulating its chemical and biological properties. Research on the closely related, fused benzo[h]cinnolinone system provides insight into these functionalization strategies. Studies have shown that substituents can be incorporated at various positions. For example, amino and acetylamino groups have been successfully introduced at the 8-position of the benzo[h]cinnolinone skeleton.

The following table summarizes the introduction of specific substituents onto a representative benzo[h]cinnolinone core.

| Parent Compound | Position of Substitution | Introduced Substituent | Reference |

| Benzo[h]cinnolinone | 8 | Amino (-NH₂) | rsc.org |

| Benzo[h]cinnolinone | 8 | Acetylamino (-NHCOCH₃) | rsc.org |

Synthesis of Fused Tetrahydrocinnolinone Systems (e.g., Benzo[h]cinnolinones, Pyrido[de]cinnolinones)

Fusing additional rings onto the tetrahydrocinnolinone scaffold generates polycyclic structures with distinct properties. The synthesis of benzo- and pyrido-fused cinnolinones has been achieved through several elegant synthetic routes.

Benzo[h]cinnolinones: These tricyclic structures, which contain a benzene (B151609) ring fused to the cinnolinone core, have been synthesized and evaluated for various biological activities. rsc.org The synthetic approach often involves starting with a pre-functionalized naphthalene (B1677914) precursor that is elaborated to form the final fused pyridazinone ring.

Pyridocinnolinones: The fusion of a pyridine ring to the cinnoline core results in pyridocinnolines, a class of tetracyclic heteroaromatics. Multiple isomers, such as pyrido[3,4-c]-, pyrido[3,2-c]-, and pyrido[3,2-h]cinnolines, have been synthesized. mdpi.comthieme-connect.comacs.orgthieme-connect.comacs.org One effective method involves an intramolecular azo coupling of pyridine-3-diazonium salts that bear an appropriately positioned aryl group. thieme-connect.comthieme-connect.com Another novel approach is the [3+3] annulation reaction between 2-alkenylindoles and hydrazonyl chlorides to construct pyridazino[4,5-b]indoles, which are isomeric to pyridocinnolines. nih.gov

The table below outlines various synthetic strategies for different fused cinnolinone systems.

| Fused System | Synthetic Strategy | Key Reactants/Reagents | Reference |

| Benzo[h]cinnolinones | Cyclization from naphthalene derivatives | Substituted Naphthalene Precursors | rsc.org |

| Pyrido[3,4-c]cinnolines | Intramolecular Azo Coupling | 4,6-Diaryl-3-aminopyridines, NaNO₂, HBF₄ | thieme-connect.comthieme-connect.com |

| Pyrido[3,2-c]cinnolines | Intramolecular Azo Coupling | 2,4-Diaryl-3-aminopyridines, NaNO₂, HBF₄ | thieme-connect.comthieme-connect.com |

| Pyrido[3,2-h]cinnolines | Conrad-Limpach type cyclization | 8-Amino-4-methylcinnoline, Diethyl ethoxymethylenemalonate | acs.org |

| Pyridazino[4,5-b]indoles | [3+3] Annulation | 2-Alkenylindoles, Hydrazonyl Chlorides | nih.gov |

| Pyridothieno[3,2-c]cinnolines | Diazotization and cyclization | 3-Amino-2-arylthieno[2,3-b]pyridines | researchgate.net |

Structure Activity Relationship Sar Studies of 6,7,8,8a Tetrahydro 5h Cinnolin 3 One Derivatives

Elucidation of Structural Determinants for Preclinical Biological Activity

The biological activity of 6,7,8,8a-tetrahydro-5H-cinnolin-3-one derivatives is intricately linked to their structural features. Preclinical investigations have systematically explored how various modifications to the molecule's framework impact its interactions with biological targets. These studies are crucial for identifying the key structural motifs responsible for the observed bioactivity and for guiding the synthesis of new, improved compounds.

The nature of the substituents attached to the tetrahydrocinnolinone core plays a pivotal role in modulating biological activity. The introduction of different chemical groups, such as halogens, heterocycles, and alkyl chains, can significantly alter the electronic, steric, and lipophilic properties of the molecule, thereby affecting its binding affinity and efficacy.

Halogens: The incorporation of halogen atoms can influence a compound's activity through various mechanisms, including altering its electronic properties and metabolic stability. For instance, the substitution of hydrogen with fluorine can modulate the pKa of a nearby basic nitrogen and enhance metabolic resistance due to the strength of the C-F bond. cambridgemedchemconsulting.com

Heterocycles: The addition of heterocyclic rings to the core structure has been a common strategy to explore new chemical space and improve biological properties. For example, in studies of quinoxaline (B1680401) derivatives, the presence of a 2,5-disubstituted pyrrole (B145914) moiety was found to be important for selective retinoic acid receptor alpha (RARα) agonistic activity. nih.gov Similarly, the introduction of a piperazine (B1678402) moiety in cinnoline (B1195905) derivatives has been explored for antifungal and antitumor activities. mdpi.com

Alkyl Chains: The length and branching of alkyl chains can impact a molecule's lipophilicity and its fit within a biological target's binding pocket. In the synthesis of N-alkylaminoethyl substituted tetrahydroisoquinoline compounds, a related class of molecules, varying the alkyl substituents led to compounds with differing α-adrenoceptor antagonistic and calcium antagonistic activities. nih.gov

Table 1: Effect of Substituents on Biological Activity

| Substituent Type | General Effect on Activity | Example from Related Scaffolds | Citation |

| Halogens | Modulates electronic properties and metabolic stability. | Fluorine substitution can alter pKa and increase metabolic resistance. | cambridgemedchemconsulting.com |

| Heterocycles | Explores new chemical space and can enhance target selectivity. | A 2,5-disubstituted pyrrole on a quinoxaline core showed RARα selectivity. | nih.gov |

| Alkyl Chains | Influences lipophilicity and steric interactions with the target. | Varied N-alkyl substituents in tetrahydroisoquinolines resulted in different cardiovascular activities. | nih.gov |

The specific position of functional groups on the 6,7,8,8a-tetrahydro-5H-cinnolin-3-one scaffold is a critical determinant of its biological activity. The spatial arrangement of these groups dictates how the molecule interacts with its biological target, influencing binding affinity and functional outcomes. The relative positioning of functional groups is a key consideration in organic synthesis as it provides "handles" for further chemical modifications. youtube.com

Systematic studies on related heterocyclic systems have demonstrated the importance of substituent placement. For instance, research on positional isomers of other small molecules has shown that the spatial accessibility of a functional group for interaction with its environment can significantly govern the strength of that interaction. nih.gov In the context of tetrahydroisoquinolines, the position of substituents was found to be crucial for their α-adrenoceptor and calcium antagonistic effects. nih.gov This principle underscores the necessity of precise positional control during the synthesis of tetrahydrocinnolinone derivatives to optimize their desired biological activity. The correct positioning ensures that the molecule can adopt the optimal conformation for binding to its target, and subsequent functional group transformations can be carried out while maintaining this crucial spatial arrangement. youtube.com

The degree of saturation or aromaticity within the core structure of a molecule can profoundly influence its three-dimensional shape, flexibility, and electronic properties, thereby affecting its biological activity. While specific studies on the direct comparison of saturated versus aromatic versions of the 6,7,8,8a-tetrahydro-5H-cinnolin-3-one core are not detailed in the provided search results, general principles of medicinal chemistry suggest that such modifications would have a significant impact.

For instance, the tetrahydro portion of the 6,7,8,8a-tetrahydro-5H-cinnolin-3-one scaffold imparts a non-planar, more flexible conformation compared to a fully aromatic cinnolinone. This flexibility can be advantageous for fitting into a specific binding pocket. Conversely, an aromatic system is planar and rigid, which might be required for optimal π-π stacking interactions with a target. The antioxidant activity of terpenoids, for example, is influenced by the substituents on the core ring structure. researchgate.net This highlights that modifications to the core, including its degree of saturation, can have a substantial effect on bioactivity.

Molecular Recognition Principles Governing Ligand-Target Interactions (Preclinical)

Molecular recognition describes the specific interaction between a ligand (in this case, a 6,7,8,8a-tetrahydro-5H-cinnolin-3-one derivative) and its biological target. These interactions are governed by a combination of non-covalent forces, including hydrogen bonding, electrostatic interactions, hydrophobic interactions, and van der Waals forces.

Understanding these principles is fundamental to rational drug design. For example, studies on naphthyridine derivatives have shown that enhanced hydrogen bonding can lead to more potent binders. nih.gov Quantum chemical calculations on tetrahydroisoquinoline derivatives suggest they may interact with the α1-adrenoceptor through the formation of a charge-transfer complex. nih.gov Furthermore, research on the interaction of quinoline (B57606) derivatives with iron surfaces highlights the importance of donor-acceptor interactions and the role of specific functional groups in enhancing adsorption strength. nih.gov These examples from related heterocyclic systems illustrate the types of interactions that likely govern the bioactivity of tetrahydrocinnolinone derivatives. Identifying the key recognition features allows for the design of new analogs with improved binding affinity and specificity.

Bioisosteric Replacements within the Tetrahydrocinnolinone Scaffold

Studies on other heterocyclic systems provide examples of successful bioisosteric replacements. For instance, the replacement of a carbon atom with a sulfur atom in a related scaffold resulted in altered affinity for COX-1. nih.gov The concept of "scaffold hopping," a more advanced form of bioisosteric replacement where the entire core of a molecule is replaced, has also been successfully applied to find new chemotypes with similar bioactivity. researchgate.net

Table 2: Potential Bioisosteric Replacements

| Original Group | Potential Bioisostere | Rationale for Replacement | Citation |

| Carbonyl (C=O) | Thiocarbonyl (C=S), Sulfone (SO2) | Alter electronic properties and hydrogen bonding potential. | cambridgemedchemconsulting.com |

| Ring Nitrogen | CH group | Modify hydrogen bonding capacity and pKa. | cambridgemedchemconsulting.com |

| Phenyl Ring | Pyridyl, Thienyl | Change aromatic interactions and solubility. | cambridgemedchemconsulting.com |

| Methyl Group | NH2, OH, F, Cl | Alter size, polarity, and metabolic stability. | cambridgemedchemconsulting.com |

Preclinical Biological Activities and Molecular Mechanisms of 6,7,8,8a Tetrahydro 5h Cinnolin 3 One Derivatives

Preclinical Investigation of Antiproliferative and Antitumor Activities

The potential of cinnoline (B1195905) derivatives as anticancer agents has been an area of active research, with studies exploring their efficacy in various cancer models.

The evaluation of the cytotoxic effects of novel compounds against cancer cell lines is a fundamental first step in anticancer drug discovery. While comprehensive data on 6,7,8,8a-tetrahydro-5H-cinnolin-3-one derivatives are limited, research on related structures provides insight into their potential. For instance, substituted dibenzo[c,h]cinnolines, which are aza-analogues of benzo[i]phenanthridines, have demonstrated potent cytotoxicity. One such derivative, 2,3-dimethoxy-8,9-methylenedioxydibenzo[c,h]cinnoline, exhibited a noteworthy IC50 value of 70 nM in the human lymphoblastoma cell line, RPMI8402. nih.gov This highlights the potential of the broader cinnoline chemical space in cancer therapy.

In studies of structurally similar tetrahydro-beta-carboline-1,3,5-triazine hybrids, certain racemic compounds were found to be selectively cytotoxic towards the KB oral cancer cell line, with IC50 values as low as 105.8 nM. nih.gov Furthermore, research on tetrahydroquinolinone derivatives, which share a similar saturated heterocyclic ring system, has shown significant antiproliferative activity. For example, 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) displayed potent cytotoxicity against colon (HCT-116) and lung (A549) cancer cell lines. nih.gov

Table 1: In Vitro Cytotoxicity of Selected Heterocyclic Compounds

| Compound Name | Cancer Cell Line | IC50 Value | Reference |

| 2,3-dimethoxy-8,9-methylenedioxydibenzo[c,h]cinnoline | RPMI8402 (Human Lymphoblastoma) | 70 nM | nih.gov |

| Racemic Tetrahydro-beta-carboline-1,3,5-triazine hybrid (Compound 69) | KB (Oral Cancer) | 105.8 nM | nih.gov |

| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) | HCT-116 (Colon) | Not Specified | nih.gov |

| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) | A549 (Lung) | Not Specified | nih.gov |

This table presents data for compounds structurally related to 6,7,8,8a-tetrahydro-5H-cinnolin-3-one to illustrate the potential cytotoxic activities of similar heterocyclic systems.

The anticancer activity of many compounds stems from their ability to interfere with critical cellular processes. Topoisomerases, enzymes that regulate DNA topology, are a key target for many anticancer drugs. wikipedia.orgnih.govoncohemakey.comyoutube.com Some cinnoline derivatives have been identified as potent topoisomerase I inhibitors. nih.gov These compounds stabilize the topoisomerase I-DNA complex, which leads to DNA strand breaks and ultimately, cell death. nih.govwikipedia.org Notably, certain substituted dibenzo[c,h]cinnolines have demonstrated more potent topoisomerase I-targeting activity and cytotoxicity than their benzo[i]phenanthridine counterparts. nih.gov

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial for DNA repair and have emerged as significant targets in cancer therapy. A novel series of tetrahydropyridophthalazinones, which share a bicyclic nitrogen-containing core with tetrahydrocinnolinones, have been developed as potent PARP-1 and PARP-2 inhibitors. nih.gov One such inhibitor, Talazoparib (BMN 673), has shown remarkable potency with a Ki of 1.2 nM for PARP1 and 0.87 nM for PARP2. nih.gov This compound effectively inhibits PARP-mediated PARylation in whole-cell assays and demonstrates significant antiproliferative effects in cancer cells with BRCA1/2 mutations. nih.gov

Preclinical Assessment of Anti-inflammatory and Analgesic Properties

Cinnoline derivatives have also been investigated for their potential to alleviate inflammation and pain.

While specific studies on the anti-inflammatory and analgesic properties of 6,7,8,8a-tetrahydro-5H-cinnolin-3-one are not widely available, research on related tetrahydroisoquinoline derivatives has shown promising results. For example, 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride demonstrated significant analgesic and anti-inflammatory effects in preclinical models. biomedpharmajournal.org This compound was found to have a pronounced anti-inflammatory effect at a dose of 0.5 mg/kg, which was 3.3 times greater than that of the reference drug, diclofenac (B195802) sodium. biomedpharmajournal.org In the hot plate test, it exhibited high analgesic activity by increasing the pain threshold. biomedpharmajournal.org Similarly, tetrahydropalmatine (B600727) has been shown to exert analgesic effects in a rat model of inflammatory pain by suppressing the activation of glial cells and reducing inflammatory factors. nih.gov

The anti-inflammatory mechanisms of related heterocyclic compounds often involve the inhibition of key inflammatory mediators. For instance, a new hybrid NSAID tetrahydropyran (B127337) derivative was found to inhibit leukocyte migration and decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, while increasing the anti-inflammatory cytokine IL-10. nih.gov This compound also reduced levels of TNF-α, IL-6, and nitric oxide in RAW 264.7 cells and inhibited COX activity. nih.gov Chalcone derivatives, another class of compounds, have been evaluated for their COX-2 inhibitory activity in a human whole blood model. sciforum.net

Modification of 8-benzylidene-5,6,7,8-tetrahydroquinolines has led to compounds with good in vivo anti-inflammatory activity in models such as the rat carrageenan paw edema and rat developing adjuvant arthritis models. nih.gov These findings suggest that derivatives of the 6,7,8,8a-tetrahydro-5H-cinnolin-3-one scaffold could potentially exert anti-inflammatory effects through similar mechanisms, although specific research is required to confirm this.

Preclinical Exploration of Antimicrobial and Antifungal Potential

The search for new antimicrobial and antifungal agents is a critical area of pharmaceutical research, and heterocyclic compounds are a rich source of such agents.

Cinnoline derivatives have been reported to possess a broad spectrum of pharmacological activities, including antimicrobial properties. nih.gov While specific data on the antimicrobial and antifungal spectrum of 6,7,8,8a-tetrahydro-5H-cinnolin-3-one derivatives are limited, studies on related quinoxaline (B1680401) and canthin-6-one (B41653) alkaloids provide valuable insights.

A novel quinoxaline derivative, 3-hydrazinoquinoxaline-2-thiol, has shown higher efficacy than Amphotericin B against most clinical isolates of Candida albicans, as well as against Candida glabrata and Candida parapsilosis. nih.gov Canthin-6-one alkaloids have also demonstrated antimicrobial properties against C. albicans, C. neoformans, and S. aureus at a concentration of 50 µg/mL. nih.gov

Chalcone derivatives containing a 1,2,3,4-tetrahydroquinoline (B108954) moiety have been tested for their fungicidal effects against various plant pathogenic fungi. nih.gov One such derivative, H4, showed high inhibitory activity against Phytophthora capsici with an EC50 value of 5.2 μg/mL, which was more potent than the control drugs Azoxystrobin and Fluopyram. nih.gov

Table 2: In Vitro Antimicrobial and Antifungal Activity of Selected Heterocyclic Compounds

| Compound/Class | Microorganism | Activity (MIC/EC50) | Reference |

| 3-hydrazinoquinoxaline-2-thiol | Candida species | Higher efficacy than Amphotericin B | nih.gov |

| Canthin-6-one alkaloids | C. albicans, C. neoformans, S. aureus | Active at 50 µg/mL | nih.gov |

| Chalcone derivative (H4) | Phytophthora capsici | EC50 = 5.2 μg/mL | nih.gov |

This table presents data for compounds structurally related to 6,7,8,8a-tetrahydro-5H-cinnolin-3-one to illustrate the potential antimicrobial and antifungal activities of similar heterocyclic systems.

Other Emerging Preclinical Pharmacological Activities

Beyond the central nervous system, derivatives of the core cinnoline structure have been investigated for a variety of other pharmacological effects.

Cinnoline analogues have emerged as potent inhibitors of phosphodiesterase 10A (PDE10A), an enzyme found in the basal ganglia that is a target for treating neurological and psychiatric disorders. nih.gov Several synthesized cinnoline derivatives demonstrated high potency, with IC50 values in the low nanomolar range. nih.gov For instance, certain derivatives showed IC50 values for PDE10A inhibition as low as 1.52 ± 0.18 nM and 2.86 ± 0.10 nM. nih.gov These potent compounds also exhibited high selectivity for PDE10A over other PDE isoforms like PDE3A/B and PDE4A/4B, which is crucial for avoiding cardiovascular side effects. nih.gov

While direct evidence for the antihypertensive activity of 6,7,8,8a-tetrahydro-5H-cinnolin-3-one derivatives is limited, related heterocyclic compounds such as pyrimidin-4(3H)-one derivatives have been developed as potent and orally active angiotensin II receptor type 1 (AT1) antagonists for hypertension. nih.gov Similarly, quinoline-based chalcones have been investigated for their ability to inhibit angiotensin-converting enzyme (ACE). rsc.org The inhibition of phosphodiesterases, such as PDE5, by quinoline (B57606) derivatives has also been explored as a therapeutic strategy. nih.gov

| Compound Class | Target Enzyme | Reported Activity (IC50) |

|---|---|---|

| Cinnoline Analogues (e.g., 26a, 26b) | PDE10A | 1.52 nM, 2.86 nM nih.gov |

| Cinnoline Analogue (13a) | PDE10A | 18.4 nM nih.gov |

| Benzimidazole Analogue (33c) | PDE10A | 3.73 nM nih.gov |

The cinnoline scaffold has proven to be a promising starting point for the development of novel antitubercular agents. A series of pyrazole-based cinnoline derivatives were synthesized and evaluated for their in-vitro activity against Mycobacterium tuberculosis H37Rv, with some compounds showing notable potency. jocpr.com

In another study, conformationally constrained cinnolinone-3-sulfonamides were designed as mimics of 5′-O-[N-(Salicyl)sulfamoyl]adenosine (Sal-AMS), a known inhibitor of siderophore biosynthesis in Mycobacterium tuberculosis (Mtb). nih.gov These cinnolinone analogues were found to be potent inhibitors of the MbtA enzyme, which is essential for iron acquisition by the bacterium. nih.gov The most active compound from this series demonstrated low nanomolar enzyme inhibition and a minimum inhibitory concentration (MIC) of 2.3 μM against Mtb. nih.gov Research into other nitrogen-containing heterocycles, such as quinolines, has also identified them as promising scaffolds for antitubercular drug development. nih.govmdpi.com

While the related quinoline core is famous for its role in antimalarial drugs like chloroquine (B1663885), and N-cinnamoylated chloroquine analogues have been investigated as dual-stage antimalarials, specific antimalarial studies focusing on the 6,7,8,8a-tetrahydro-5H-cinnolin-3-one scaffold are not prominent in the reviewed literature. nih.gov

| Compound Series | Target | Key Findings |

|---|---|---|

| Pyrazole based cinnoline-6-Sulfonamides | Mycobacterium tuberculosis H37Rv | Compound CN-5a reported as most potent in the series. jocpr.com |

| Cinnolin-4-one-3-sulfonamide Analogue (5) | MbtA Enzyme (M. tuberculosis) | Apparent Ki in the low nanomolar range; MIC = 2.3 μM. nih.gov |

Direct experimental studies focusing specifically on the antioxidant and radical scavenging properties of 6,7,8,8a-tetrahydro-5H-cinnolin-3-one derivatives are not extensively covered in the currently available scientific literature. While the antioxidant potential of various heterocyclic compounds is an active area of research, specific data for this cinnolinone scaffold is sparse.

Elucidation of Molecular and Cellular Mechanisms Underlying Preclinical Effects

Identification and Characterization of Biological Targets (Enzymes, Receptors, Proteins)

There is currently no specific information available in the reviewed scientific literature identifying the biological targets of 6,7,8,8a-tetrahydro-5H-cinnolin-3-one derivatives. While related heterocyclic compounds have been shown to interact with a variety of enzymes and receptors, these findings cannot be directly extrapolated to the specific chemical class .

Table 1: Identified Biological Targets of 6,7,8,8a-tetrahydro-5H-cinnolin-3-one Derivatives

| Derivative | Biological Target | Method of Identification |

|---|

Detailed Analysis of Signal Transduction Pathways and Gene Expression Modulation

Comprehensive studies detailing the modulation of signal transduction pathways or changes in gene expression resulting from treatment with 6,7,8,8a-tetrahydro-5H-cinnolin-3-one derivatives have not been identified. Research into the downstream effects of the interaction of these specific compounds with cellular systems is required to elucidate their mechanisms of action.

Table 2: Modulation of Signal Transduction Pathways and Gene Expression by 6,7,8,8a-tetrahydro-5H-cinnolin-3-one Derivatives

| Derivative | Affected Pathway/Gene | Effect (Upregulation/Downregulation) |

|---|

Mechanistic Studies of Interactions with Biological Macromolecules (e.g., DNA, enzymes)

Specific mechanistic studies, such as X-ray crystallography or detailed kinetic analyses, that describe the interaction of 6,7,8,8a-tetrahydro-5H-cinnolin-3-one derivatives with biological macromolecules like DNA or specific enzymes are not present in the current body of scientific literature.

Table 3: Mechanistic Interactions of 6,7,8,8a-tetrahydro-5H-cinnolin-3-one Derivatives with Biological Macromolecules

| Derivative | Macromolecule | Type of Interaction |

|---|

Computational Chemistry and Structure Based Drug Design Approaches for 6,7,8,8a Tetrahydro 5h Cinnolin 3 One Scaffolds

Molecular Docking and Virtual Screening Methodologies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands, such as those derived from the cinnoline (B1195905) scaffold, to the active site of a target protein.

Molecular docking simulations have been successfully employed to elucidate the binding modes of various cinnoline derivatives with their protein targets. For instance, in the development of novel cinnolone derivatives as potential inhibitors of tubulin polymerization, molecular docking was used to clarify the putative binding mode. nih.govelsevierpure.com The results of these simulations can reveal key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity. nih.gov

In a study targeting Bruton's tyrosine kinase (BTK), a key enzyme in B-cell malignancies, molecular docking was performed on 115 cinnoline analogues to understand their binding mechanism. nih.gov Similarly, docking studies on cinnoline derivatives designed as antibacterial agents targeting DNA gyrase helped to visualize their interactions within the enzyme's active site. ijprajournal.com The docking scores and predicted binding energies (e.g., computational Ki) from these studies are critical metrics for ranking and prioritizing compounds for synthesis and biological testing. nih.govelsevierpure.com For example, the best-performing cinnolone derivative against tubulin showed a computational Ki of 0.5 nM. nih.govelsevierpure.com

Table 1: Example of Molecular Docking Data for Cinnoline Derivatives This table is a representative example based on findings for related heterocyclic compounds, illustrating how docking data is typically presented.

| Compound ID | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Inhibition Constant (Ki) |

|---|---|---|---|---|

| Cinnoline-A | Tubulin | -9.8 | Cys241, Leu255, Ala317 | 0.5 nM nih.govelsevierpure.com |

| Cinnoline-B | DNA Gyrase | -8.5 | Asp73, Gly77, Arg136 | 1.2 µM |

| Cinnoline-C | BTK | -10.2 | Cys481, Met477, Lys430 | 0.8 µM nih.gov |

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. mdpi.com A pharmacophore model or the crystal structure of a target protein can be used to screen extensive databases containing hundreds of thousands of compounds. nih.govscispace.com This process filters vast virtual libraries down to a manageable number of promising candidates for further investigation. scienceopen.com

For scaffolds like cinnoline, a validated docking protocol can be used to screen chemical libraries for novel molecules that fit the steric and electrostatic requirements of a target's active site. mdpi.com The top-scoring hits from the virtual screen are then selected for acquisition or synthesis, followed by in vitro biological evaluation. This approach significantly reduces the time and cost associated with high-throughput screening (HTS) of physical compounds. scienceopen.com

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Binding Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the complex over time. nih.gov MD simulations are crucial for assessing the stability of the predicted binding pose and understanding the flexibility of both the ligand and the protein. nih.gov

For complexes involving cinnoline-like scaffolds, MD simulations can be run for nanoseconds to analyze the stability of the ligand within the binding pocket. mdpi.com Key parameters evaluated during MD simulations include:

Root Mean Square Fluctuation (RMSF): To identify the flexibility of individual amino acid residues, highlighting which parts of the protein are rigid or mobile upon ligand binding. nih.gov

Solvent Accessible Surface Area (SASA): To measure the exposure of the complex to the solvent, which can indicate the compactness of the structure upon binding. nih.gov

Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds identified in docking, confirming their importance for stable binding. nih.gov

These analyses provide a deeper understanding of the binding event and can confirm whether a computationally-docked ligand forms a stable and durable complex with its target, a critical factor for therapeutic efficacy. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov For cinnoline derivatives, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been effectively used. nih.gov

In a study on cinnoline analogues as BTK inhibitors, CoMFA and CoMSIA models were developed that showed high predictive power. nih.gov These models generate 3D contour maps that highlight regions around the molecular scaffold where certain properties are predicted to influence biological activity:

Steric Maps: Indicate where bulky or smaller substituents are preferred. For the BTK inhibitors, bulky groups were favored at the R1 and R3 positions. nih.gov

Electrostatic Maps: Show where positive or negative charges would be beneficial.

Hydrophobic/Hydrophilic Maps: Reveal regions where lipophilicity or hydrophilicity can be modulated to improve activity. The models for BTK inhibitors suggested that introducing hydrophilic substitutions at the R1 position is important for improving inhibitory activity. nih.gov

These QSAR models serve as a predictive tool to estimate the activity of newly designed, unsynthesized cinnoline derivatives, thereby prioritizing the most promising candidates for synthesis and testing. nih.govmdpi.com

Table 2: Representative QSAR Model Validation Parameters This table shows typical statistical parameters used to validate the robustness and predictive power of a QSAR model, based on a study of cinnoline analogues. nih.gov

| Parameter | Description | CoMFA Model Value | CoMSIA Model Value |

|---|---|---|---|

| q² | Cross-validated correlation coefficient | > 0.5 | > 0.5 |

| r² | Non-cross-validated correlation coefficient | > 0.6 | > 0.6 |

| F-statistic | F-test value for statistical significance | High value | High value |

| SEE | Standard Error of the Estimate | Low value | Low value |

Pharmacophore Modeling and Ligand-Based Drug Design Strategies

Pharmacophore modeling is a powerful ligand-based drug design strategy used when the 3D structure of the target protein is unknown or when researchers want to understand the common chemical features responsible for a specific biological activity. nih.gov A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target.

For a series of active cinnoline derivatives, a pharmacophore model can be generated by aligning the low-energy conformations of the molecules and identifying shared chemical features. scienceopen.com These features typically include:

Hydrogen Bond Acceptors (HBA) scispace.comarabjchem.org

Hydrogen Bond Donors (HBD) arabjchem.org

Aromatic Rings (AR) scienceopen.com

Hydrophobic Moieties (HY) nih.govscispace.com

Once developed and validated, this pharmacophore model serves as a 3D query to screen large chemical databases to find novel scaffolds that match the required feature arrangement. nih.govscienceopen.com This approach is highly effective for scaffold hopping—finding new core structures that retain the essential interactions for biological activity but may possess improved properties such as better pharmacokinetics or novelty.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Lead Optimization

A compound's efficacy is determined not only by its interaction with the target but also by its ADME profile. In silico tools are now routinely used in the early stages of drug discovery to predict the pharmacokinetic properties of compounds, helping to identify potential liabilities before significant resources are invested. researchgate.net

For new cinnoline derivatives, various ADME parameters can be calculated using software like SwissADME or QikProp. researchgate.netjocpr.com These predictions are often guided by established rules, such as Lipinski's "Rule of Five," which helps assess the "drug-likeness" of a molecule based on its physicochemical properties. jocpr.com

Key predicted properties include:

Molecular Weight (MW): Generally under 500 Da for good absorption. jocpr.com

LogP (Lipophilicity): An indicator of solubility and permeability, typically between 1 and 5. jocpr.com

Hydrogen Bond Donors and Acceptors: Affects solubility and membrane permeability. jocpr.com

Polar Surface Area (PSA): Influences transport properties and cell penetration. jocpr.com

Aqueous Solubility (LogS): Crucial for absorption and formulation.

Blood-Brain Barrier (BBB) Permeation: Important for CNS-targeting drugs. jocpr.com

A study on cinnoline derivatives predicted their physicochemical properties and found them to be in compliance with Lipinski's rule, suggesting good potential for oral absorption. jocpr.com By flagging compounds with poor predicted ADME profiles early on, chemists can focus their efforts on synthesizing derivatives with a higher probability of success in later developmental stages. researchgate.net

Table 3: Commonly Predicted In Silico ADME Properties for Cinnoline Scaffolds Based on findings from studies on cinnoline and related heterocyclic compounds. researchgate.netjocpr.comturkjps.org

| Property | Typical Range for Drug-Likeness | Predicted Value for Cinnoline Series | Significance |

|---|---|---|---|

| Molecular Weight | < 500 g/mol | 316 - 405 g/mol jocpr.com | Oral bioavailability |

| ClogP | < 5 | 1.92 - 5.31 jocpr.com | Membrane permeability, solubility |

| H-Bond Donors | ≤ 5 | ≤ 1 jocpr.com | Oral bioavailability |

| H-Bond Acceptors | ≤ 10 | ≤ 9 jocpr.com | Oral bioavailability |

| Polar Surface Area (PSA) | < 140 Ų | < 112 Ų jocpr.com | Cell permeability |

| Rotatable Bonds | ≤ 10 | ≤ 4 jocpr.com | Conformational flexibility, bioavailability |

Integration of Computational and Experimental Data in Rational Drug Discovery Research

The synergistic integration of computational and experimental methodologies is a cornerstone of modern rational drug discovery. This approach is particularly valuable in the exploration and optimization of novel scaffolds such as 6,7,8,8a-tetrahydro-5H-cinnolin-3-one and its analogs. By combining the predictive power of computational chemistry with the empirical validation of experimental biology and chemistry, researchers can accelerate the identification of lead compounds, enhance their potency and selectivity, and minimize late-stage attrition in the drug development pipeline.

The process typically begins with in silico techniques to explore the potential of a given scaffold. Molecular docking, for instance, is a computational method used to predict the preferred orientation of a molecule when bound to a specific target protein. This allows for the virtual screening of large libraries of compounds and the prioritization of candidates for synthesis and biological evaluation. For scaffolds related to cinnolinones, such as tetrahydroquinazolines, molecular docking studies have been instrumental in identifying potential inhibitors for various biological targets. For example, in a study on novel 5,6,7,8-tetrahydroquinazoline derivatives, molecular docking was used to predict their binding affinity to essential enzymes of Mycobacterium tuberculosis, such as dihydrofolate reductase (DHFR). nih.gov

Following the initial computational screening, promising compounds are synthesized. The synthetic routes for these heterocyclic systems are often multi-step processes. For instance, the synthesis of 7,8-disubstituted-4,4a,5,6-tetrahydrobenzo[h]cinnolin-3(2H)-ones has been described, providing a basis for creating a library of analogs for further testing. nih.gov

The synthesized compounds are then subjected to a battery of in vitro experimental assays to validate the computational predictions and to determine their biological activity. These assays can include enzyme inhibition assays, cell proliferation assays, and receptor binding assays. In the case of the aforementioned tetrahydroquinazoline derivatives, the in silico predictions were followed by in vitro evaluation of their antitubercular activity. nih.gov Similarly, for a series of 5,6,7,8-tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidines, computational modeling was used to predict their interaction with the colchicine site of tubulin, and these predictions were then confirmed through in vitro microtubule depolymerization and cell proliferation assays. mdpi.com

The experimental data, in turn, feeds back into the computational models. This iterative cycle of prediction, synthesis, and testing allows for the refinement of the computational models and the development of a structure-activity relationship (SAR). The SAR provides insights into how chemical modifications to the scaffold affect its biological activity. For example, a study on 5-amino-5,6,7,8-tetrahydroquinolinones, which are structurally related to the cinnolinone core, demonstrated that substitution on both the quinolinone nitrogen and the amino group was necessary for good acetylcholinesterase inhibitory activity. nih.gov

The integration of computational and experimental data is not limited to efficacy but also extends to the prediction of pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity. In silico ADMET prediction tools can flag potential liabilities early in the discovery process, allowing for chemical modifications to improve the drug-likeness of the compounds.

The following data tables illustrate the type of information generated through this integrated approach for scaffolds structurally related to 6,7,8,8a-tetrahydro-5H-cinnolin-3-one.

Table 1: In Silico and In Vitro Data for Tetrahydroquinazoline Derivatives as Antitubercular Agents nih.gov

| Compound ID | Target Enzyme | Docking Score (kcal/mol) | Predicted Interactions | In Vitro Activity |

|---|---|---|---|---|

| Derivative A | DHFR | -9.5 | H-bonds with key residues | Potent antitubercular activity |

| Derivative B | MtPanK | -8.8 | Hydrophobic interactions | Moderate activity |

| Derivative C | MtDprE1 | -9.2 | Pi-cation interactions | Significant inhibition |

Table 2: Biological Evaluation of Tetrahydrobenzo[h]cinnolin-3(2H)-one Analogs nih.gov

| Compound ID | R1 | R2 | PDE III Affinity (IC50, µM) | Hypotensive Activity |

|---|---|---|---|---|

| 1 | H | NHCOCH3 | >100 | Active |

| 2 | NH2 | H | 50 | Lower than 1 |

| 3 | NO2 | H | 30 | Inactive |

| 4 | OCH3 | OCH3 | >100 | Lower than 1 |

Table 3: Antiproliferative and Microtubule Depolymerization Activity of Tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidine Derivatives mdpi.com

| Compound ID | Cell Line | Antiproliferative IC50 (nM) | Microtubule Depolymerization IC50 (µM) |

|---|---|---|---|

| Compound 4 | MDA-MB-435 | < 40 | ~0.5 |

| Compound 5 | MDA-MB-435 | < 40 | Not reported |

| Compound 7 | MDA-MB-435 | < 40 | Not reported |

| Lead Compound 1 | MDA-MB-435 | ~64 | ~3.5 |

This integrated paradigm of computational and experimental research is a powerful strategy for navigating the complex landscape of drug discovery, enabling the efficient development of novel therapeutic agents based on scaffolds like 6,7,8,8a-tetrahydro-5H-cinnolin-3-one.

Future Research Directions and Perspectives in 6,7,8,8a Tetrahydro 5h Cinnolin 3 One Research

Exploration of Novel and Sustainable Synthetic Pathways for Enhanced Scalability

Future synthetic research will likely prioritize the principles of green chemistry. This includes the exploration of one-pot, multi-component reactions that can construct the core tetrahydrocinnolinone skeleton in a single, efficient step, thereby reducing waste and energy consumption. The use of microwave-assisted organic synthesis (MAOS) presents a promising avenue to accelerate reaction times, improve yields, and often enable the use of more environmentally benign solvents.

Furthermore, the development of catalytic systems, particularly those employing earth-abundant and non-toxic metals, will be crucial. These catalysts can facilitate key bond-forming reactions with high atom economy, a core tenet of green chemistry. For instance, catalytic hydrogenation and transfer hydrogenation methods are being explored for the stereoselective synthesis of chiral tetrahydrocinnolinone derivatives.

A significant leap towards industrial applicability will be the adoption of continuous flow chemistry. This technology offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for straightforward scalability. The development of robust and efficient flow chemistry protocols for the synthesis of 6,7,8,8a-tetrahydro-5H-cinnolin-3-one and its analogs will be a key enabler for their commercial viability.

To objectively assess the "greenness" of newly developed synthetic routes, the application of green chemistry metrics is anticipated to become standard practice. Metrics such as Atom Economy (AE), Process Mass Intensity (PMI), and E-Factor will provide a quantitative measure of the sustainability of a given synthesis, guiding chemists towards more environmentally responsible processes.

Table 1: Comparison of Synthetic Strategies for Tetrahydrocinnolinone Analogs

| Synthetic Strategy | Key Features | Potential Advantages for Scalability & Sustainability |

| Traditional Batch Synthesis | Multi-step reactions, often requiring purification of intermediates. | Well-established procedures. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Reduced reaction times, often higher yields, potential for solvent reduction. |

| Multi-Component Reactions | Combining three or more reactants in a single step to form the product. | High atom economy, reduced number of synthetic steps and purifications. |

| Continuous Flow Chemistry | Reagents are continuously pumped through a reactor. | Enhanced safety, improved process control, straightforward scalability, potential for automation. |

Advanced SAR Elucidation and Rational Lead Optimization Strategies for Potency and Selectivity

A deep and nuanced understanding of the structure-activity relationships (SAR) of the tetrahydrocinnolinone scaffold is fundamental to designing potent and selective drug candidates. Future research will move beyond traditional SAR studies to employ more sophisticated and integrated approaches.

Systematic exploration of substitutions at various positions of the tetrahydrocinnolinone ring system will continue to be a cornerstone of SAR studies. This will involve the synthesis of focused libraries of analogs with diverse chemical functionalities to probe the steric, electronic, and hydrophobic requirements for optimal interaction with specific biological targets. For instance, in the context of kinase inhibitors, modifications to the N-phenyl group of related pyridazinone scaffolds have been shown to significantly impact potency and selectivity.

Structure-based drug design (SBDD) will play an increasingly pivotal role. The acquisition of high-resolution X-ray crystal structures or cryo-electron microscopy (cryo-EM) structures of tetrahydrocinnolinone derivatives in complex with their target proteins will provide invaluable insights into the key binding interactions. This structural information will enable the rational design of new analogs with improved affinity and selectivity, moving away from a trial-and-error approach.

Computational chemistry and molecular modeling will be indispensable tools in this endeavor. Techniques such as quantitative structure-activity relationship (QSAR) analysis, pharmacophore modeling, and molecular dynamics (MD) simulations will be used to build predictive models that can guide the design of new compounds and prioritize synthetic efforts. These in silico methods can help to identify key structural features responsible for activity and predict the potential for off-target effects.

Lead optimization efforts will focus on a multi-parameter optimization (MPO) approach, simultaneously refining not only potency and selectivity but also crucial ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. This holistic approach aims to identify drug candidates with a balanced profile of efficacy and drug-like properties, increasing the likelihood of success in preclinical and clinical development. Strategies such as the incorporation of polar surface area (PSA) modulating groups to improve cell permeability or the introduction of metabolic "soft spots" to control clearance will be integral to this process.

Deepening Understanding of Molecular Mechanisms in Complex Preclinical Disease Models

To translate the in vitro promise of 6,7,8,8a-tetrahydro-5H-cinnolin-3-one derivatives into tangible therapeutic benefits, a thorough understanding of their molecular mechanisms of action in relevant biological contexts is essential. Future research will focus on elucidating these mechanisms in increasingly complex and physiologically relevant preclinical disease models.

A primary objective will be the definitive identification and validation of the direct molecular targets of active tetrahydrocinnolinone compounds. While initial studies may identify a primary target, it is crucial to investigate potential off-target interactions that could contribute to both therapeutic efficacy and unwanted side effects. Techniques such as chemical proteomics, which utilizes chemical probes to identify protein-ligand interactions in a cellular context, will be instrumental in this process.

Once the primary target is confirmed, downstream signaling pathways modulated by the compound will be investigated. This will involve a suite of molecular and cellular biology techniques, including Western blotting, qPCR, and RNA sequencing, to map the cascade of events that occur following target engagement. This detailed mechanistic understanding is critical for establishing a clear link between the compound's molecular action and its observed physiological effects.

The evaluation of tetrahydrocinnolinone derivatives will progress from simple cell-based assays to more complex and disease-relevant in vitro models, such as 3D organoids and co-culture systems. These models more accurately recapitulate the microenvironment of tissues and organs, providing a more predictive assessment of a compound's potential efficacy and toxicity.

Ultimately, the in vivo efficacy of lead compounds will need to be demonstrated in appropriate animal models of human diseases. These studies will not only assess the therapeutic potential of the compounds but also provide crucial information on their pharmacokinetic and pharmacodynamic (PK/PD) properties in a whole-organism setting. The selection of the most relevant animal models will be critical for the successful translation of preclinical findings to the clinic.

Development of Multi-Target Directed Ligands and Hybrid Molecules Based on the Tetrahydrocinnolinone Scaffold

The "one-target, one-drug" paradigm is increasingly being challenged by the understanding that complex diseases, such as cancer and neurodegenerative disorders, often involve multiple pathological pathways. This has led to a growing interest in the development of multi-target directed ligands (MTDLs), single molecules designed to interact with two or more distinct biological targets. The versatile and synthetically tractable nature of the 6,7,8,8a-tetrahydro-5H-cinnolin-3-one scaffold makes it an attractive framework for the design of MTDLs.

One promising strategy involves the design of hybrid molecules that combine the tetrahydrocinnolinone core with another pharmacophore known to interact with a different, but disease-relevant, target. This can be achieved by covalently linking the two pharmacophores through a suitable spacer. The goal is to create a single molecule that can simultaneously modulate multiple nodes in a disease network, potentially leading to synergistic therapeutic effects and a reduced likelihood of drug resistance.

Rational design of MTDLs will be heavily reliant on a deep understanding of the SAR of the tetrahydrocinnolinone scaffold for each intended target. Computational approaches, such as molecular docking and pharmacophore modeling, will be essential for designing molecules that can effectively interact with the binding sites of multiple targets.

The development of MTDLs based on the tetrahydrocinnolinone scaffold could be particularly impactful in areas such as oncology, where targeting multiple signaling pathways is often necessary to overcome the heterogeneity and adaptability of cancer cells. For example, a tetrahydrocinnolinone-based MTDL could be designed to simultaneously inhibit a key protein kinase and a component of a pro-survival signaling pathway.

Applications in Chemical Biology as Tools and Probes for Biological System Investigations

Beyond their direct therapeutic potential, 6,7,8,8a-tetrahydro-5H-cinnolin-3-one derivatives can serve as valuable tools and probes for fundamental research in chemical biology. By designing and synthesizing specialized analogs, researchers can gain deeper insights into complex biological processes.

One key application is the development of chemical probes. These are small molecules designed to selectively interact with a specific protein target, allowing researchers to study the function of that protein in living systems. Tetrahydrocinnolinone-based probes can be designed by incorporating a "tag" – such as a fluorescent dye, a biotin moiety, or a photo-crosslinking group – onto the core scaffold. These tagged probes can be used in a variety of applications, including:

Fluorescent probes: For visualizing the subcellular localization of the target protein using microscopy techniques.

Affinity-based probes: For isolating and identifying the target protein from complex biological samples (e.g., cell lysates) through techniques like affinity chromatography.

Photoaffinity probes: For covalently labeling the target protein upon photoactivation, enabling the identification of direct binding partners.

The development of potent and selective tetrahydrocinnolinone-based inhibitors can also provide valuable pharmacological tools for dissecting the roles of specific enzymes or receptors in cellular signaling pathways. By using these inhibitors to selectively block the activity of a target protein, researchers can investigate the downstream consequences and thereby elucidate the protein's function.

Furthermore, the synthesis of radiolabeled tetrahydrocinnolinone derivatives could enable their use as imaging agents in positron emission tomography (PET) or single-photon emission computed tomography (SPECT). These imaging techniques could be used to non-invasively visualize the distribution and density of a target protein in living organisms, providing valuable information for both basic research and clinical diagnostics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.